molecular formula C12H20N2O B13178961 3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one

3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one

Cat. No.: B13178961
M. Wt: 208.30 g/mol
InChI Key: CRVCWMFDKNCEGL-UHFFFAOYSA-N
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Description

3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one is a heterocyclic organic compound It features a pyridine ring substituted with an amino group, a tert-butyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyridine Ring: Starting with a suitable precursor, such as a β-keto ester, the pyridine ring can be constructed through a cyclization reaction.

    Substitution Reactions: The tert-butyl and isopropyl groups are introduced via alkylation reactions using appropriate alkyl halides.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Optimized Reaction Conditions: Control of temperature, pressure, and solvent to maximize yield and purity.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its fully saturated form.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Fully saturated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one depends on its specific application:

    Medicinal Chemistry: It may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.

    Materials Science: Its electronic properties may be exploited in the design of new materials with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-6-tert-butyl-1-(propan-2-yl)pyridine: Lacks the dihydropyridinone structure.

    6-tert-Butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one: Lacks the amino group.

Uniqueness

3-Amino-6-tert-butyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

3-amino-6-tert-butyl-1-propan-2-ylpyridin-2-one

InChI

InChI=1S/C12H20N2O/c1-8(2)14-10(12(3,4)5)7-6-9(13)11(14)15/h6-8H,13H2,1-5H3

InChI Key

CRVCWMFDKNCEGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=C(C1=O)N)C(C)(C)C

Origin of Product

United States

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